Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate
Overview
Description
Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound features a pyrimidinyl group attached to an azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-chloropyrimidin-4-ylamine and ethyl azetidine-3-carboxylate as the primary starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where the amine group of 6-chloropyrimidin-4-ylamine attacks the carboxylate group of ethyl azetidine-3-carboxylate under basic conditions.
Catalysts and Solvents: Common catalysts include triethylamine or pyridine, and the reaction is often carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is typically conducted in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrimidinyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium iodide are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines.
Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate exerts its effects depends on its specific application. For instance, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Ethyl 1-(6-chloropyridin-2-yl)azetidine-3-carboxylate: Similar structure but with a pyridine ring instead of pyrimidine.
Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate: Similar core structure but with a five-membered ring (pyrrolidine) instead of four-membered (azetidine).
Uniqueness: Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to its five-membered counterparts. This structural difference can lead to variations in biological activity and synthetic utility.
Properties
IUPAC Name |
ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-16-10(15)7-4-14(5-7)9-3-8(11)12-6-13-9/h3,6-7H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWQXVVQNKXWGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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